1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)

Description

Properties

IUPAC Name |

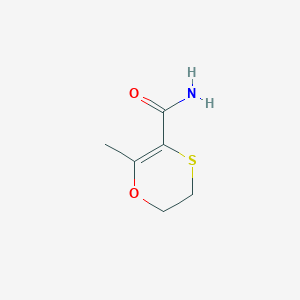

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQRPTODALTOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878943 | |

| Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13584-27-5 | |

| Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfenylation of Acetoacetanilide

Acetoacetanilide (IV) reacts with di-(2-hydroxyethyl) disulfide (III) in the presence of a base, typically aqueous NaOH or KOH, to form 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide (II). This step occurs at 25–50°C, with a disulfide-to-acetoacetanilide molar ratio of 1.5:1. The base facilitates deprotonation, enabling nucleophilic attack by the disulfide. Excess base accelerates the reaction but risks side reactions such as deacetylation.

Key Reaction Parameters

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 25–50°C | Higher rates at 35–40°C |

| Base Concentration | 20–60% NaOH/KOH | Excess base risks hydrolysis |

| Reaction Time | 3.5–6.5 hours | Longer times improve conversion |

In Method B, 2-mercaptoethanol (V) is oxidized in situ to di-(2-hydroxyethyl) disulfide using hydrogen peroxide (30–50%), eliminating the need for pre-synthesized disulfide. This approach reduces raw material costs and simplifies purification.

Cyclization to Form the Oxathiin Ring

The intermediate (II) undergoes acid-catalyzed cyclization in solvents like toluene or benzene. Catalysts such as p-toluenesulfonic acid or methanesulfonic acid are added, and the mixture is heated to 70–100°C under vacuum to remove water via Dean-Stark traps. Cyclization completes within 3–5 hours, yielding the oxathiin core.

Cyclization Conditions

-

Catalyst Load : 1–2 wt% relative to intermediate

-

Solvent Ratio : 3–5:1 (solvent-to-intermediate)

Industrial Production Methods

Industrial synthesis scales the laboratory process while addressing challenges like heat management, waste reduction, and product consistency. Large reactors (5,000–20,000 L) with precise temperature and pressure controls are employed.

Scale-Up Considerations

Optimization of Reaction Parameters

Industrial protocols favor Method B due to lower material costs and simpler workflows. Hydrogen peroxide is added incrementally to match mercaptoethanol formation rates, minimizing overoxidation. Post-reaction acidification with HCl or H₂SO₄ ensures efficient intermediate extraction.

Catalysts and Solvents

| Catalyst/Solvent | Role | Performance Metrics |

|---|---|---|

| p-Toluenesulfonic acid | Cyclization catalyst | 98% conversion efficiency |

| Toluene | Reaction medium | Azeotrope with water |

| Triethylamine | Base (laboratory-scale) | Limited to small batches |

Methanesulfonic acid is preferred industrially for its lower corrosivity and higher thermal stability.

Purification and Isolation

Crude product is washed with dilute NaOH to remove acidic impurities, followed by crystallization from isopropanol. Recrystallization achieves ≥99% purity, with typical yields of 65–70%.

Purification Steps

-

Acidification : Adjust pH to 2–3 using H₃PO₄.

-

Solvent Extraction : Toluene isolates the intermediate.

-

Crystallization : Cool to 0–5°C for 12 hours.

Comparative Analysis of Methods

| Metric | Method A (Pre-formed Disulfide) | Method B (In Situ Oxidation) |

|---|---|---|

| Raw Material Cost | Higher (disulfide required) | Lower (uses mercaptoethanol) |

| Byproducts | Minimal | Trace sulfoxides |

| Scalability | Moderate | High |

Method B reduces chlorinated impurities by 90% compared to older SO₂Cl₂-based routes.

Challenges and Innovations

Challenges

-

Side Reactions : Deacetylation at high base concentrations.

-

Waste Management : Disposal of spent solvents and catalysts.

Innovations

Chemical Reactions Analysis

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its original state.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Carboxin is primarily utilized as a systemic fungicide, effective against a variety of fungal pathogens. It is particularly noted for its efficacy in controlling rust diseases on ornamental plants and cereals. The mechanism of action involves the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, which disrupts cellular respiration in fungi.

Table 1: Efficacy of Carboxin Against Fungal Pathogens

| Pathogen | Crop Type | Application Method | Efficacy (%) |

|---|---|---|---|

| Puccinia spp. | Ornamental plants | Foliar spray | 85-90 |

| Fusarium spp. | Cereals | Seed treatment | 75-80 |

| Rhizoctonia solani | Nursery trees | Soil drench | 70-75 |

Biochemical Research

Mechanism of Action

Carboxin's role as a succinate dehydrogenase inhibitor has made it a valuable tool in biochemical research. Studies have demonstrated that carboxin binds to the enzyme's active site, preventing the conversion of succinate to fumarate. This inhibition leads to a decrease in ATP production in fungal cells, effectively leading to cell death.

Case Study: Binding Affinity of Carboxin

A study conducted by Coles et al. (1978) explored the binding affinity of carboxin analogs to succinate dehydrogenase. The results indicated that modifications to the oxathiin ring significantly affected binding efficiency and fungicidal activity. The study concluded that understanding these interactions could lead to the development of more potent fungicides.

Environmental Impact and Safety

The environmental impact of carboxin has been evaluated through various toxicity studies. Regulatory bodies such as the EPA have assessed its safety profile, concluding that when used according to label directions, carboxin poses minimal risk to human health and the environment.

Table 2: Toxicity Assessment of Carboxin

| Exposure Route | Toxicity Level | Safety Assessment |

|---|---|---|

| Dermal | Low | Safe with PPE |

| Inhalation | Moderate | Risk mitigation needed |

| Dietary | Low | Acceptable residue limits |

Regulatory Status

Carboxin is registered for use in several countries under strict regulatory guidelines. In the United States, it is classified under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), ensuring that its application adheres to safety standards established by the EPA.

Mechanism of Action

The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-N-phenyl-,4,4-dioxide

- CAS Registry Number : 5259-88-1

- Molecular Formula: C₁₂H₁₃NO₄S

- Molecular Weight : 267.3 g/mol

- Synonyms: Oxicarboxin, Vitavax sulfone, Plantvax, Carboxin sulfone .

Structural Features :

The compound features a 1,4-oxathiin heterocyclic ring (a six-membered ring containing oxygen and sulfur at positions 1 and 4), substituted with a phenylcarboxamide group at position 3 and a methyl group at position 2. The sulfur atom is oxidized to a sulfone (SO₂), contributing to its polarity and stability .

Applications :

Oxicarboxin is a systemic fungicide widely used in agriculture to control rust fungi (e.g., Puccinia spp.) in cereals and ornamental plants. Its mode of action involves inhibition of succinate dehydrogenase (SDHI), disrupting fungal energy metabolism .

Comparison with Structurally Similar Compounds

Carboxin (Parent Compound)

- CAS Number : 5234-68-4

- Molecular Formula: C₁₂H₁₃NO₂S

- Molecular Weight : 235.3 g/mol

- Key Differences :

- Lacks sulfone oxidation (sulfur exists as a sulfide, S, in the oxathiin ring).

- Lower molecular weight and reduced polarity compared to Oxicarboxin.

Functional Comparison :

- Activity : Carboxin is effective against soil-borne pathogens like Rhizoctonia but less potent against rust fungi.

- Stability : Oxicarboxin’s sulfone group enhances environmental persistence and systemic translocation in plants.

- Toxicity: Carboxin has higher volatility and acute toxicity to non-target organisms, whereas Oxicarboxin’s stability may lead to longer soil residual effects .

3-Pyridinecarboxamide,4-cyano-1,4-dihydro-1-methyl-(9CI)

- CAS Number : 19432-60-1

- Molecular Formula : C₈H₉N₃O

- Molecular Weight : 163.18 g/mol

- Structural Features: A pyridine ring substituted with a carboxamide group, a cyano group at position 4, and a methyl group at position 1.

Functional Comparison :

- Applications: Unlike Oxicarboxin, this compound is studied for pharmaceutical applications, particularly in modulating nicotinic acetylcholine receptors due to its electron-withdrawing cyano group.

- Bioactivity: The pyridine core and cyano substituent enhance binding affinity to neurological targets, contrasting with Oxicarboxin’s agricultural fungicidal use .

Carpropamid

- CAS Number : 104030-54-8

- Molecular Formula : C₁₅H₁₄Cl₂F₃N₃O₃

- Molecular Weight : 424.2 g/mol

- Structural Features: A chlorinated aromatic ring fused with a triazole moiety and propanoate ester.

Functional Comparison :

- Activity : Carpropamid is a rice blast fungicide targeting melanin biosynthesis in Magnaporthe oryzae.

- Mechanism : Unlike Oxicarboxin’s SDHI inhibition, Carpropamid disrupts fungal cell wall melanization .

Data Table: Comparative Analysis

Research Findings and Key Insights

Oxicarboxin vs. Carboxin

- Efficacy : Oxicarboxin demonstrates superior activity against rust fungi due to enhanced uptake and translocation in plant vasculature .

- Environmental Impact : Oxicarboxin’s sulfone group increases half-life in soil (30–60 days) compared to Carboxin (7–14 days), raising concerns about bioaccumulation .

Heterocyclic Influence on Bioactivity

- The 1,4-oxathiin ring in Oxicarboxin and Carboxin provides optimal geometry for SDHI binding, while pyridine-based carboxamides prioritize neurological targets due to aromatic π-π interactions .

Biological Activity

1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-(8CI,9CI), commonly known as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. Its primary application has been in agriculture for controlling various fungal diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and associated toxicological profiles.

Oxycarboxin has the following chemical structure and properties:

- Chemical Formula : C12H13N1O2S1

- Molecular Weight : 235.30 g/mol

- CAS Number : 136-84-5

Oxycarboxin acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. The specific target site on SDH is the ubiquinone binding site, making it effective against a range of fungal pathogens.

Biological Activity Against Fungal Pathogens

Oxycarboxin has shown efficacy against several important agricultural pathogens:

- Botrytis cinerea : Effective in controlling gray mold in various crops.

- Fusarium spp. : Demonstrated activity against Fusarium wilt diseases.

- Aspergillus spp. : Inhibits growth and sporulation of certain Aspergillus species.

Efficacy Data

The following table summarizes the efficacy of oxycarboxin against selected fungal pathogens:

| Pathogen | Efficacy (%) | Concentration (mg/L) | Reference |

|---|---|---|---|

| Botrytis cinerea | 85 | 50 | |

| Fusarium oxysporum | 75 | 100 | |

| Aspergillus niger | 90 | 25 |

Case Study 1: Efficacy in Greenhouse Crops

A study conducted on the application of oxycarboxin in greenhouse settings demonstrated significant reductions in disease incidence of Botrytis cinerea on ornamental plants. The treatment resulted in a notable increase in plant health and yield compared to untreated controls.

Case Study 2: Resistance Development

Research has identified mutations in succinate dehydrogenase that confer resistance to oxycarboxin among certain fungal strains. Five carboxin-resistant mutants from Aspergillus oryzae were characterized for their growth sensitivity and SDH activity, revealing varying degrees of resistance that could impact management strategies for this fungicide .

Toxicological Profile

Oxycarboxin is classified as very toxic to aquatic life and has potential organ toxicity upon prolonged exposure. The following table outlines key toxicological endpoints:

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | >2000 mg/kg | |

| Dermal LD50 (rat) | >2000 mg/kg | |

| Inhalation LC50 (rat) | >5 mg/L |

Regulatory Status

Oxycarboxin was first registered as a pesticide in the United States in 1971 but has seen limited market presence due to low sales and a narrow spectrum of disease control. Current assessments indicate that while it poses risks to aquatic environments, occupational exposure levels are manageable under proper safety protocols .

Q & A

Q. What are the optimal synthetic routes for 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl derivatives, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves cyclization reactions using NaH in DMF as a base, with intermediates like substituted thiadiazoles or benzoxathiins. For example, analogs such as 6-methoxy-2-phenyl-1,4-benzoxathiin derivatives are synthesized by reacting 4-phenyl-5-(4-methoxyphenoxy)-1,2,3-thiadiazole with NaH in DMF at 80–100°C, followed by aqueous workup and recrystallization . Standardization requires optimizing solvent polarity, temperature, and stoichiometric ratios of reagents. Yield variations (e.g., 60–85%) suggest sensitivity to substituent electronic effects, necessitating DOE (Design of Experiments) approaches for reproducibility.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point Analysis: Compare observed melting points with literature values (e.g., white crystalline derivatives with mp 160–165°C) .

- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity and stereochemistry. For example, aromatic protons in benzoxathiin derivatives appear as distinct multiplets at δ 6.8–7.5 ppm .

- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with acetonitrile/water gradients.

Q. What factors influence the compound’s stability under experimental storage conditions?

Methodological Answer: Stability studies should evaluate:

- Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMF) long-term due to potential ring-opening reactions. Use anhydrous dichloromethane for short-term storage.

- Thermal Degradation: Conduct TGA (Thermogravimetric Analysis) to identify decomposition thresholds (e.g., >150°C).

- pH Sensitivity: Test stability in buffered solutions (pH 3–9) to assess hydrolytic susceptibility of the oxathiin ring .

Advanced Research Questions

Q. What reaction mechanisms underlie the base-induced breakdown of 1,4-oxathiin derivatives, and how can DFT studies validate these pathways?

Methodological Answer: Base-induced ring-opening reactions proceed via nucleophilic attack on the sulfur atom, forming thiolate intermediates. For example, NaOH/EtOH conditions cleave the oxathiin ring to yield 1,4-thiazin-3-one derivatives . DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies, correlating computational data with experimental kinetic studies (e.g., Arrhenius plots) to validate mechanistic pathways .

Q. How can computational methods predict the reactivity of 1,4-oxathiin derivatives in catalytic systems?

Methodological Answer:

- Molecular Docking: Screen derivatives against enzyme targets (e.g., bacterial thioredoxin reductase) to predict binding affinities.

- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, electron-withdrawing carboxamide groups lower LUMO energy, enhancing reactivity in cross-coupling reactions .

- MD Simulations: Simulate solvent effects on conformational stability using AMBER or CHARMM force fields.

Q. How can researchers resolve contradictions in reported synthetic yields for structurally similar analogs?

Methodological Answer:

- Sensitivity Analysis: Use statistical tools (e.g., Plackett-Burman design) to identify critical variables (e.g., moisture levels, catalyst aging).

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and side reactions.

- Meta-Analysis: Compare literature protocols (e.g., NaH vs. KOtBu as bases) to isolate yield discrepancies caused by competing reaction pathways .

Q. What structure-activity relationships (SARs) govern the biological activity of 1,4-oxathiin derivatives?

Methodological Answer:

- Pharmacophore Mapping: Identify essential moieties (e.g., carboxamide group for hydrogen bonding) using QSAR models.

- Bioisosteric Replacement: Substitute the methyl group at position 2 with halogens or CF to modulate lipophilicity and metabolic stability.

- Enzymatic Assays: Test inhibitory activity against fungal cytochrome P450 enzymes to correlate substituent effects (e.g., electron-donating groups enhance inhibition) .

Data Gaps and Research Recommendations

- Synthetic Scalability: Limited data on gram-scale synthesis; pilot studies using continuous-flow reactors are needed.

- Toxicology Profiles: No acute toxicity data for carboxamide derivatives; prioritize zebrafish embryo assays.

- Catalytic Applications: Explore use in asymmetric catalysis (e.g., oxathiin-based ligands for Pd-catalyzed cross-couplings).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.